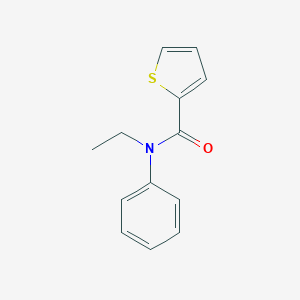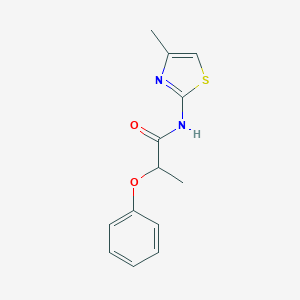
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as DCTA, is a cyclopropane-based compound that has been extensively studied for its potential applications in scientific research. DCTA is a small molecule that has a unique three-dimensional structure, which makes it an interesting target for researchers in various fields of science.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to bind to the surface of proteins and disrupt their interactions with other proteins, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to induce apoptosis in cancer cells. N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its small size, which makes it an ideal tool for studying the structure and function of proteins. N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is the development of new analogs of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide with improved properties, such as increased solubility and potency. Another area of interest is the use of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide as a tool for studying the structure and function of specific proteins, such as those involved in cancer and inflammation. Finally, N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide may have potential therapeutic applications in the treatment of various diseases, and further research is needed to explore its potential in this area.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be achieved through several methods, including the reaction of 2,3-dimethylbenzamide with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,3-dimethylbenzamide with cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity, and it has been used as a probe for studying the structure and function of proteins. N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been used as a tool for studying the mechanism of action of various drugs and for developing new drugs with improved efficacy and safety profiles.
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-10-8-7-9-12(11(10)2)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18) |
InChI-Schlüssel |
BQVDAXZPOCACJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C(C2(C)C)(C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C(C2(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)


![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

